molecular formula C26H25NO5S B12192155 (4E)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(2-methoxyethyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione

(4E)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(2-methoxyethyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12192155
M. Wt: 463.5 g/mol
InChI Key: OUNMEWZZOQSWIH-ZNTNEXAZSA-N
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Description

3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, a thiophene ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: This step often involves coupling reactions such as Suzuki-Miyaura coupling.

    Addition of Substituents: The various substituents are introduced through nucleophilic substitution, electrophilic aromatic substitution, or other suitable organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H25NO5S

Molecular Weight

463.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(2-methoxyethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H25NO5S/c1-17-5-3-6-18(15-17)16-32-20-10-8-19(9-11-20)24(28)22-23(21-7-4-14-33-21)27(12-13-31-2)26(30)25(22)29/h3-11,14-15,23,28H,12-13,16H2,1-2H3/b24-22+

InChI Key

OUNMEWZZOQSWIH-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC=CS4)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=CS4)O

Origin of Product

United States

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